molecular formula C18H15BrClNO2 B4301479 1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione

1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B4301479
M. Wt: 392.7 g/mol
InChI Key: JQUBWNSDBPODLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methylphenyl)-3-(4-chlorobenzyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-bromo-4-methylphenyl group and a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Substitution Reactions:

    Reaction Conditions: These reactions are often carried out under controlled temperature and pressure conditions, with the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylphenyl)-3-(4-chlorobenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenated compounds, organometallic reagents, and acids or bases are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-3-(4-chlorobenzyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methylphenyl)-3-(4-fluorobenzyl)pyrrolidine-2,5-dione
  • 1-(3-Bromo-4-methylphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione
  • 1-(3-Bromo-4-methylphenyl)-3-(4-ethylbenzyl)pyrrolidine-2,5-dione

Comparison: 1-(3-Bromo-4-methylphenyl)-3-(4-chlorobenzyl)pyrrolidine-2,5-dione is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClNO2/c1-11-2-7-15(10-16(11)19)21-17(22)9-13(18(21)23)8-12-3-5-14(20)6-4-12/h2-7,10,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUBWNSDBPODLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
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1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
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1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
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1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Reactant of Route 5
1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Reactant of Route 6
1-(3-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione

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